![molecular formula C18H17ClN2O2S B14239806 4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride CAS No. 466658-29-7](/img/structure/B14239806.png)
4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a phenyl group, a sulfamoylphenyl group, and a pyridinium ion, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride typically involves the reaction of pyridine with a phenyl group and a sulfamoylphenyl group under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as molecular oxygen or metal-based catalysts.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen, hydrogen peroxide, and metal-based catalysts.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylpyridinium: A similar compound with a methyl group instead of a phenyl group.
Pyridinium salts: A broad class of compounds with diverse structures and applications, including anti-microbial, anti-cancer, and anti-malarial activities.
Uniqueness
4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
466658-29-7 |
|---|---|
Formule moléculaire |
C18H17ClN2O2S |
Poids moléculaire |
360.9 g/mol |
Nom IUPAC |
4-[(4-phenylpyridin-1-ium-1-yl)methyl]benzenesulfonamide;chloride |
InChI |
InChI=1S/C18H17N2O2S.ClH/c19-23(21,22)18-8-6-15(7-9-18)14-20-12-10-17(11-13-20)16-4-2-1-3-5-16;/h1-13H,14H2,(H2,19,21,22);1H/q+1;/p-1 |
Clé InChI |
XXMTVKHYJAFFHY-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=CC=C(C=C3)S(=O)(=O)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]-](/img/structure/B14239725.png)
![3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane](/img/structure/B14239726.png)
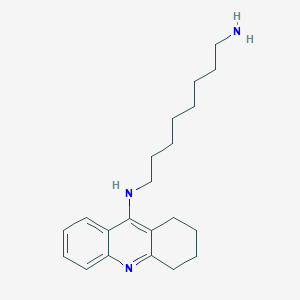
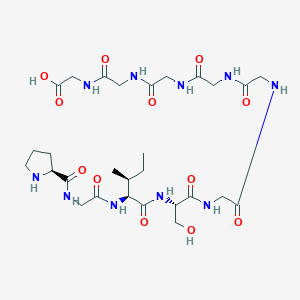
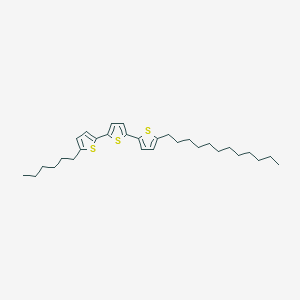
![3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239749.png)
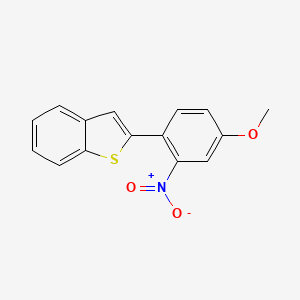
![2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14239757.png)

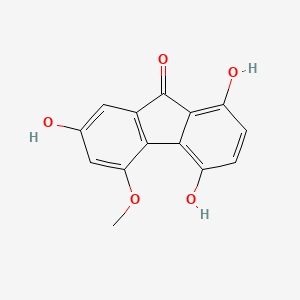
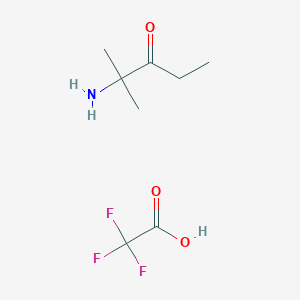
![Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester](/img/structure/B14239801.png)
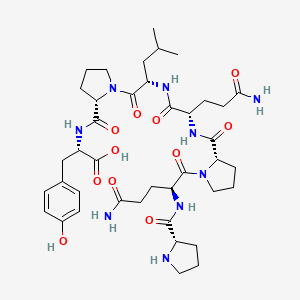
![nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine](/img/structure/B14239815.png)
